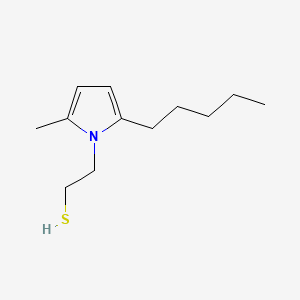
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-pentylpyrrole with ethanethiol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound lacks the ethanethiol and pentyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-ethyl-1-methyl-: This compound features an ethyl group instead of a pentyl group, leading to variations in its physical and chemical behavior.
2-ethynyl-1-methyl-1H-pyrrole: This compound contains an ethynyl group, which significantly alters its reactivity compared to 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-.
Properties
CAS No. |
153687-02-6 |
|---|---|
Molecular Formula |
C12H21NS |
Molecular Weight |
211.37 g/mol |
IUPAC Name |
2-(2-methyl-5-pentylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-12-8-7-11(2)13(12)9-10-14/h7-8,14H,3-6,9-10H2,1-2H3 |
InChI Key |
TXKHTBIOMVKBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(N1CCS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















